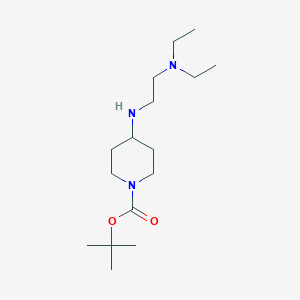
Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H33N3O2. It is a piperidine derivative that is often used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves:
Starting Materials: Piperidine, tert-butyl chloroformate, and diethylamine.
Reaction Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a wide range of derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-(dimethylamino)ethylamino)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-(diethylamino)ethylamino)piperidine-1-carboxylate is unique due to its specific diethylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals, where precise control over molecular interactions is required.
Propriétés
Formule moléculaire |
C16H33N3O2 |
|---|---|
Poids moléculaire |
299.45 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(diethylamino)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H33N3O2/c1-6-18(7-2)13-10-17-14-8-11-19(12-9-14)15(20)21-16(3,4)5/h14,17H,6-13H2,1-5H3 |
Clé InChI |
GKDQGDZETGIXGI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)
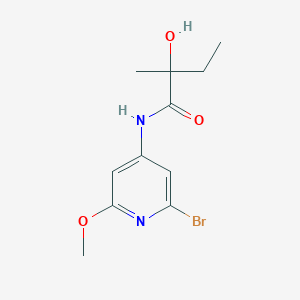
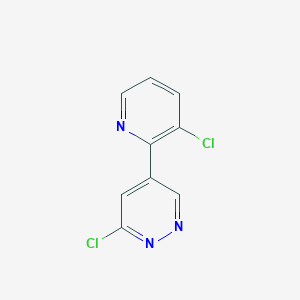
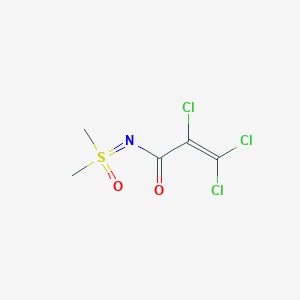
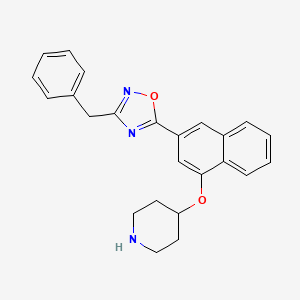
![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)

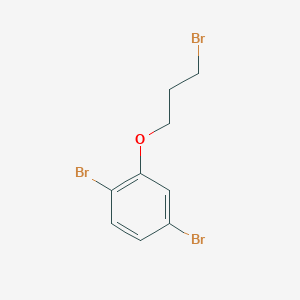
![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)
